molecular formula C10H14ClN3 B1527807 1-(6-Chloropyrazin-2-yl)azepane CAS No. 1138220-46-8

1-(6-Chloropyrazin-2-yl)azepane

Cat. No.: B1527807
CAS No.: 1138220-46-8
M. Wt: 211.69 g/mol
InChI Key: UPIUWWQVYQXMQN-UHFFFAOYSA-N
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Description

1-(6-Chloropyrazin-2-yl)azepane is an organic compound with the molecular formula C10H14ClN3. It is a derivative of azepane, featuring a pyrazine ring substituted with a chlorine atom at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrazin-2-yl)azepane typically involves the reaction of 6-chloropyrazine with azepane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrazin-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

1-(6-Chloropyrazin-2-yl)azepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-yl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyrazin-2-yl)piperidine
  • 1-(6-Chloropyrazin-2-yl)morpholine
  • 1-(6-Chloropyrazin-2-yl)pyrrolidine

Uniqueness

1-(6-Chloropyrazin-2-yl)azepane is unique due to its azepane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIUWWQVYQXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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